molecular formula C4H6BrN3 B014220 4-Bromo-1-methyl-1H-pyrazol-5-amine CAS No. 105675-85-2

4-Bromo-1-methyl-1H-pyrazol-5-amine

Cat. No. B014220
M. Wt: 176.01 g/mol
InChI Key: ODFDZOQJRPDQDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Bromo-1-methyl-1H-pyrazol-5-amine involves various approaches. For example, the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was achieved through structural characterization by X-ray diffraction method, supplemented by FT-IR, UV–Vis, and NMR spectroscopies. Density Functional Theory (DFT) calculations support the experimental results, indicating stability and potential for nonlinear optical properties due to intramolecular charge transfer (Ö. Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds shows stability and interesting properties like considerable electron donor groups and nonlinear optical behavior. This stability is evidenced by negative HOMO and LUMO energies, with a small energy gap indicating potential for intramolecular charge transfer, which is essential for nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds to 4-Bromo-1-methyl-1H-pyrazol-5-amine demonstrate chemo- and regioselectivity. For example, reactions of 5-bromo enones with pyrazoles led to unexpected N,O-aminal derivatives through a 1,4-conjugated addition, showing the versatility of reactions involving brominated pyrazoles (Paulo A. Moraes et al., 2019).

Physical Properties Analysis

The physical properties of compounds related to 4-Bromo-1-methyl-1H-pyrazol-5-amine, such as crystallographic, spectroscopic, and thermal behavior, provide insights into their stability and potential applications. The crystal structure often reveals weak interactions that contribute to the compound's stability, as seen in similar studies (Erika Moreno-Suárez et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine derivatives, including reactivity and potential for forming various chemical bonds, are crucial for their application in synthetic chemistry. Studies have shown that these compounds can undergo a range of reactions, leading to a variety of products with potential biological and pharmacological activities (M. Bobko et al., 2012).

Scientific Research Applications

1. Use in Synthesis of Polyurethanes

  • Application Summary: 4-Bromo-1-methyl-1H-pyrazole is used as a blocking agent in the synthesis of polyurethanes . Polyurethanes are an important class of polymers used extensively for preparing various apparel, shoesoles, etc .
  • Method of Application: The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .
  • Results/Outcomes: The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole . FTIR study shows that there is no peak at 2250–2270 cm −1, confirming the absence of NCO peaks .

2. Use in Antileishmanial and Antimalarial Activities

  • Application Summary: Pyrazole-bearing compounds, including 4-Bromo-1-methyl-1H-pyrazol-5-amine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
  • Method of Application: The exact method of application or experimental procedures for this specific compound is not provided in the source .
  • Results/Outcomes: The exact results or outcomes obtained from this application are not provided in the source .

3. Preparation of Solid Hexacoordinate Complexes

  • Application Summary: 4-Bromo-1-methyl-1H-pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
  • Method of Application: The exact method of application or experimental procedures for this specific compound is not provided in the source .
  • Results/Outcomes: The exact results or outcomes obtained from this application are not provided in the source .

4. Synthesis of 5-Amino-4-Hydroxyiminopyrazoles

  • Application Summary: 5-Amino-pyrazoles, which can be synthesized from 4-Bromo-1-methyl-1H-pyrazol-5-amine, have been used in the synthesis of 5-amino-4-hydroxyiminopyrazoles .
  • Method of Application: The synthesis involves the reaction of 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
  • Results/Outcomes: All of the 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .

5. Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

  • Application Summary: 4-Bromo-1-methyl-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
  • Method of Application: The exact method of application or experimental procedures for this specific compound is not provided in the source .
  • Results/Outcomes: The exact results or outcomes obtained from this application are not provided in the source .

6. Synthesis of 1,4’-bipyrazoles

  • Application Summary: 4-Bromo-1-methyl-1H-pyrazole may be used as starting material in the synthesis of 1,4’-bipyrazoles .
  • Method of Application: The exact method of application or experimental procedures for this specific compound is not provided in the source .
  • Results/Outcomes: The exact results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

The compound is classified as irritating to eyes, respiratory system, and skin . In case of contact, it is advised to flush eyes and skin with plenty of water, and if swallowed or inhaled, seek medical aid .

properties

IUPAC Name

4-bromo-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFDZOQJRPDQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344911
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-pyrazol-5-amine

CAS RN

105675-85-2
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105675-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-bromo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Qian, M Hamilton, A Sidduri, S Gabriel… - Journal of medicinal …, 2012 - ACS Publications
… Ethyl 1-(4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-biphenyl-4-yl)-cyclopropanecarboxylate (100 mg, 0.255 mmol), 4-bromo-1-methyl-1H-pyrazol-5-amine (67.3 mg, 0.38 mmol), X…
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk

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